Bis[(oxiran-2-yl)methyl] 2,2'-oxydibenzoate
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Overview
Description
Bis[(oxiran-2-yl)methyl] 2,2’-oxydibenzoate is an organic compound with the molecular formula C19H20O4 and a molecular weight of 312.3597 g/mol . It is also known by other names such as Bis[4-[(oxiran-2-yl)methoxy]phenyl]methane and Benzene, 1,1’-methylenebis[4-[(2-oxiranyl)methoxy]- . This compound is characterized by the presence of oxirane (epoxy) groups, which are highly reactive and make it useful in various chemical applications.
Preparation Methods
The synthesis of Bis[(oxiran-2-yl)methyl] 2,2’-oxydibenzoate typically involves the reaction of bisphenol F with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate, which is then further reacted to form the final product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of several hours . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Bis[(oxiran-2-yl)methyl] 2,2’-oxydibenzoate undergoes various types of chemical reactions due to the presence of its reactive oxirane groups. Some common reactions include:
Epoxide Ring-Opening Reactions: These reactions can occur under acidic or basic conditions, leading to the formation of diols or other functional groups.
Polymerization: The compound can undergo polymerization reactions to form epoxy resins, which are widely used in coatings, adhesives, and composite materials.
Substitution Reactions: The oxirane groups can be substituted with nucleophiles such as amines, alcohols, or thiols, leading to the formation of various derivatives.
Common reagents used in these reactions include acids, bases, and nucleophiles, with reaction conditions varying depending on the desired product . Major products formed from these reactions include diols, epoxy resins, and various substituted derivatives .
Scientific Research Applications
Bis[(oxiran-2-yl)methyl] 2,2’-oxydibenzoate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Bis[(oxiran-2-yl)methyl] 2,2’-oxydibenzoate primarily involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further react with various nucleophiles . The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the nucleophiles involved .
Comparison with Similar Compounds
Bis[(oxiran-2-yl)methyl] 2,2’-oxydibenzoate can be compared with other similar compounds such as Bisphenol A diglycidyl ether and Bisphenol F diglycidyl ether . These compounds also contain oxirane groups and are used in similar applications, such as the production of epoxy resins . Bis[(oxiran-2-yl)methyl] 2,2’-oxydibenzoate is unique in its specific molecular structure, which can lead to different reactivity and properties .
Similar compounds include:
Properties
CAS No. |
66469-17-8 |
---|---|
Molecular Formula |
C20H18O7 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
oxiran-2-ylmethyl 2-[2-(oxiran-2-ylmethoxycarbonyl)phenoxy]benzoate |
InChI |
InChI=1S/C20H18O7/c21-19(25-11-13-9-23-13)15-5-1-3-7-17(15)27-18-8-4-2-6-16(18)20(22)26-12-14-10-24-14/h1-8,13-14H,9-12H2 |
InChI Key |
OKFWZHCWIJARTG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC(=O)C2=CC=CC=C2OC3=CC=CC=C3C(=O)OCC4CO4 |
Origin of Product |
United States |
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